molecular formula C16H21N3S B7496389 N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Katalognummer B7496389
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: SDKPXCQAVOANOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CDM-01" and has been found to exhibit anti-cancer and anti-inflammatory properties.

Wirkmechanismus

The exact mechanism of action of CDM-01 is not yet fully understood. However, it is believed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. Additionally, CDM-01 has been found to induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of CDM-01 are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CDM-01 has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that CDM-01 exhibits anti-tumor activity in animal models of cancer. Additionally, the compound has been found to reduce inflammation in animal models of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using CDM-01 in lab experiments is its potential therapeutic applications. The compound has been found to exhibit anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of novel drugs. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields and purity. However, one of the limitations of using CDM-01 in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the exact mechanism of action of the compound is not yet fully understood, which may limit its potential applications in certain research areas.

Zukünftige Richtungen

There are several future directions for the research on CDM-01. One potential direction is the development of novel anti-cancer drugs based on the structure of the compound. Additionally, the anti-inflammatory properties of CDM-01 make it a promising candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various research areas.

Synthesemethoden

The synthesis of CDM-01 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the synthesis of a key intermediate, which is then subjected to further chemical reactions to obtain the final product. The synthesis of CDM-01 is a complex process that requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

Wissenschaftliche Forschungsanwendungen

CDM-01 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, CDM-01 has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. These properties make CDM-01 a promising candidate for the development of novel anti-cancer and anti-inflammatory drugs.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-11-12(2)20-16-14(11)15(18-10-19-16)17-9-8-13-6-4-3-5-7-13/h6,10H,3-5,7-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKPXCQAVOANOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCC3=CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.